

Initial Investigations into the Antifungal Properties of Geranyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Geranyl formate*

Cat. No.: *B089782*

[Get Quote](#)

Disclaimer: Direct scientific literature on the antifungal properties of **Geranyl formate** is notably scarce. This technical guide provides a comprehensive overview of the known characteristics of **Geranyl formate** and extrapolates its potential antifungal activities by examining closely related compounds, namely its parent alcohol, geraniol, other geranyl esters (geranyl acetate and geranyl cinnamate), and another relevant formate ester (ethyl formate). The information presented herein is intended to guide future research and should be interpreted with the understanding that the antifungal profile of **Geranyl formate** itself has not yet been empirically established.

Introduction to Geranyl Formate

Geranyl formate, with the chemical formula $C_{11}H_{18}O_2$, is the formate ester of the monoterpenoid alcohol geraniol.^[1] It is a colorless to pale yellow liquid characterized by a fresh, green, rosy, and leafy odor.^{[2][3]} This compound is a naturally occurring component of some plant essential oils and is also synthesized for use as a fragrance and flavoring agent.^[1] ^[4] The synthesis of **geranyl formate** is typically achieved through the esterification of geraniol with formic acid.^{[4][5]}

Chemical and Physical Properties of **Geranyl Formate**:

Property	Value	Reference
CAS Number	105-86-2	[3][6]
Molecular Formula	C ₁₁ H ₁₈ O ₂	[3][6]
Molecular Weight	182.26 g/mol	[2][6]
Appearance	Colorless to pale yellow liquid	[2][6]
Boiling Point	216 - 237 °C	[2][6]
Density	~0.915 g/mL at 25 °C	[2][7]
Solubility	Insoluble in water; soluble in alcohol and oils	[2]

Postulated Antifungal Activity: An Inferential Analysis

Due to the absence of direct studies on **Geranyl formate**'s antifungal efficacy, we turn to the analysis of its constituent parts and related molecules.

Geraniol, the alcohol precursor to **geranyl formate**, has demonstrated significant antifungal activity against a broad spectrum of fungal pathogens.[8] Its primary mechanisms of action are believed to involve the disruption of the fungal cell membrane, leading to increased permeability and leakage of intracellular contents.[9] Some studies also suggest that geraniol inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][10]

Table 1: Antifungal Activity of Geraniol against Various Fungal Species

Fungal Species	MIC (µg/mL)	MFC (µg/mL)	Reference
Candida albicans	16	-	[11] [12]
Candida albicans	512	1024	[13]
Candida tropicalis	512	1024	[13]
Aspergillus flavus	>500-600 (98.44% inhibition)	-	[14]
Aspergillus ochraceus	>500-600 (98.38% inhibition)	-	[14]
Trichophyton rubrum	16-256	-	[9]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

The esterification of geraniol can modify its biological activity. Limited data is available for other geranyl esters.

Table 2: Antifungal Activity of Geranyl Acetate and Geranyl Cinnamate

Compound	Fungal Species	MIC (µL/mL)	Reference
Geranyl Acetate	Microsporum gypseum, Trichophyton vercosum, Candida tropicalis	Not specified, noted as having "good antifungal action"	[15]
Geranyl Cinnamate	Candida albicans	0.16	[16]
Geranyl Cinnamate	Aspergillus niger	>2.5	[16]

Ethyl formate is a fumigant with known antifungal properties.[\[17\]](#)[\[18\]](#) Its mechanism of action is thought to involve membrane disruption, protein and enzyme inhibition, and DNA damage.[\[17\]](#) The antifungal activity of ethyl formate suggests that the formate group in **Geranyl formate** could contribute to its overall biological effect.

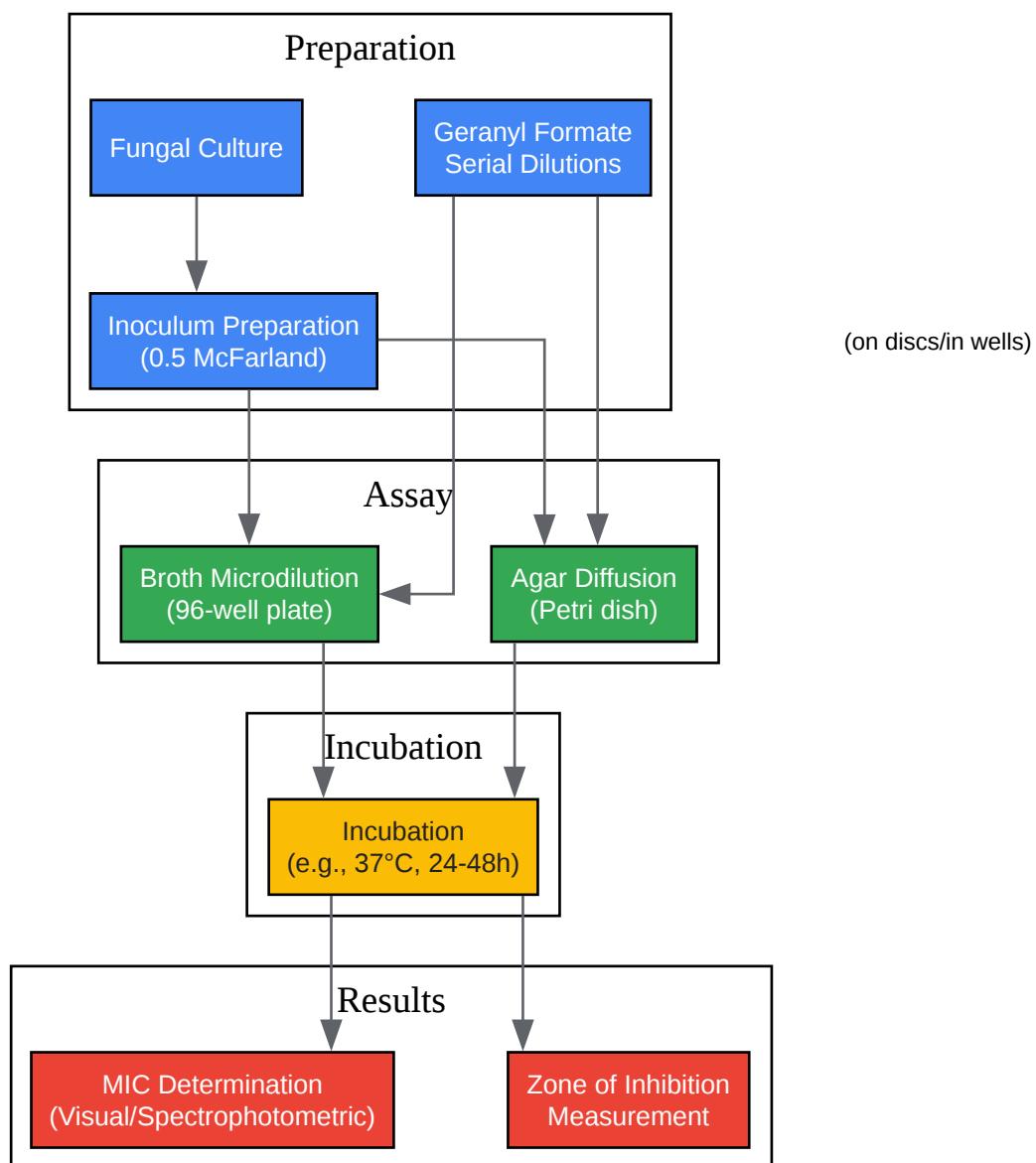
Table 3: Antifungal Activity of Ethyl Formate

Fungal Species	MIC (mmol/L)	Reference
Alternaria infectoria	2.4	[17]
Fusarium chlamydosporum	>2.4 - 5.4	[17]
Penicillium sp. 2	10.8	[17]
Rhizopus arrhizus	5.4	[17]

Experimental Protocols for Antifungal Susceptibility Testing

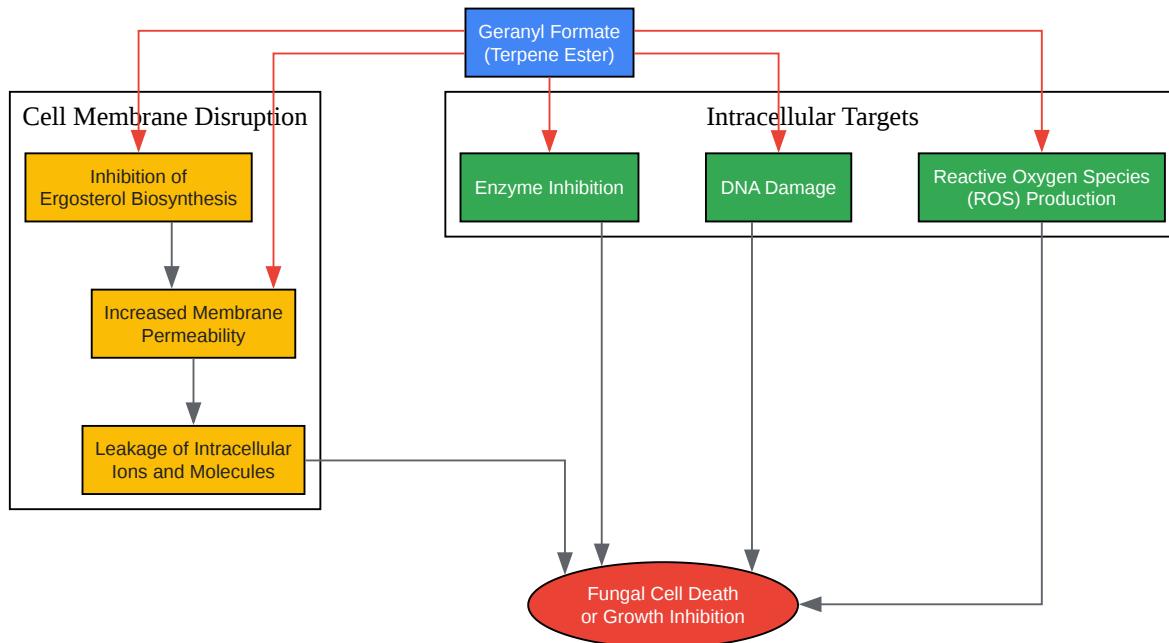
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antifungal properties of natural compounds. These protocols can be adapted for the future investigation of **Geranyl formate**.

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]


- Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. This suspension is further diluted in the test medium to achieve a final concentration of $0.5-2.5 \times 10^3$ CFU/mL.
- Preparation of Test Compound: **Geranyl formate** is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts, or Sabouraud Dextrose Broth for molds) in a 96-well microtiter plate.
- Incubation: The prepared fungal inoculum is added to each well containing the serially diluted compound. The plate also includes a positive control (fungal inoculum without the test compound) and a negative control (medium only). The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

- Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that causes complete inhibition of fungal growth.

This method provides a qualitative or semi-quantitative assessment of antifungal activity.[\[16\]](#)


- Preparation of Agar Plates: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.
- Inoculation: A standardized fungal suspension is uniformly spread over the surface of the agar.
- Application of Test Compound: Sterile paper discs are impregnated with known concentrations of **Geranyl formate** and placed on the inoculated agar surface. Alternatively, wells can be cut into the agar and filled with the test solution.
- Incubation: The plates are incubated under appropriate conditions.
- Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where fungal growth is absent).

Visualizations

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the antifungal activity of a test compound.

[Click to download full resolution via product page](#)

Caption: Potential antifungal mechanisms of action for terpene esters like **Geranyl formate**.

Conclusion and Future Directions

While direct evidence for the antifungal properties of **Geranyl formate** is currently lacking, the considerable body of research on geraniol and other related compounds provides a strong rationale for its investigation as a potential antifungal agent. The fungicidal and fungistatic activities observed for geraniol, coupled with the antimicrobial effects of the formate moiety in other contexts, suggest that **Geranyl formate** is a promising candidate for further study.

Future research should focus on:

- In vitro susceptibility testing: Determining the MIC and MFC of **Geranyl formate** against a panel of clinically relevant fungal pathogens.

- Mechanism of action studies: Investigating the effects of **Geranyl formate** on fungal cell morphology, membrane integrity, and key metabolic pathways.
- Synergy studies: Evaluating the potential for **Geranyl formate** to enhance the efficacy of existing antifungal drugs.
- In vivo efficacy and toxicity: Assessing the antifungal activity and safety profile of **Geranyl formate** in appropriate animal models.

Such studies are crucial to validate the inferred antifungal potential of **Geranyl formate** and to determine its viability as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Geranyl formate | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 105-86-2 CAS MSDS (Geranyl formate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. iff.com [iff.com]
- 4. foreverest.net [foreverest.net]
- 5. CN113292424B - A kind of method for preparing geranyl formate catalyzed by ionic liquid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Geranyl formate (CAS 105-86-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against *Trichophyton rubrum* involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating in vitro antifungal mechanisms of geraniol against *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Investigating the antifungal activity and mechanism(s) of geraniol against *Candida albicans* strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Geraniol Potentiates the Effect of Fluconazole against Planktonic and Sessile Cells of Azole-Resistant *Candida tropicalis*: In Vitro and In Vivo Analyses [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Geranyl acetate | Apoptosis | TargetMol [targetmol.com]
- 16. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Initial Investigations into the Antifungal Properties of Geranyl Formate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089782#initial-investigations-into-the-antifungal-properties-of-geranyl-formate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com